molecular formula C18H16N2O2S B3721971 5-benzyl-6-hydroxy-2-methylsulfanyl-3-phenylpyrimidin-4-one

5-benzyl-6-hydroxy-2-methylsulfanyl-3-phenylpyrimidin-4-one

Cat. No.: B3721971
M. Wt: 324.4 g/mol
InChI Key: NLLRVUOAYOKSOF-UHFFFAOYSA-N
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Description

5-Benzyl-6-hydroxy-2-methylsulfanyl-3-phenylpyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, a methylsulfanyl group, and a phenyl group attached to a pyrimidine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-6-hydroxy-2-methylsulfanyl-3-phenylpyrimidin-4-one typically involves the cyclization of appropriately substituted pyrimidine precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH), leading to the formation of the desired pyrimidinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-6-hydroxy-2-methylsulfanyl-3-phenylpyrimidin-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of reduced pyrimidinone derivatives.

    Substitution: Formation of benzyl-substituted pyrimidinone derivatives.

Mechanism of Action

The mechanism of action of 5-benzyl-6-hydroxy-2-methylsulfanyl-3-phenylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, derivatives of pyrimidinone compounds have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-6-hydroxy-2-methylsulfanyl-3-phenylpyrimidin-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both benzyl and phenyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-benzyl-6-hydroxy-2-methylsulfanyl-3-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-23-18-19-16(21)15(12-13-8-4-2-5-9-13)17(22)20(18)14-10-6-3-7-11-14/h2-11,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLRVUOAYOKSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=O)N1C2=CC=CC=C2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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